molecular formula C16H19N3O2 B6541520 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide CAS No. 1058226-58-6

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide

Cat. No. B6541520
CAS RN: 1058226-58-6
M. Wt: 285.34 g/mol
InChI Key: MSSZQUDOMMWVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide, also known as DHPPA, is a small molecule that has been studied for its potential applications in scientific research. This molecule is a derivative of pyrimidine, and its structure is composed of two aromatic rings and an amide group. It has been investigated for its potential use as an inhibitor of enzymes, and its ability to interact with proteins and other molecules.

Scientific Research Applications

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide has been studied for its potential use as an inhibitor of enzymes, and its ability to interact with proteins and other molecules in scientific research. It has been used to study the structure and function of enzymes, and has been used to study the binding of small molecules to proteins. It has also been used to study the effects of small molecules on the activity of enzymes, and has been used to study the effects of small molecules on the structure of proteins.

Mechanism of Action

The mechanism of action of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide is not fully understood. It is believed to interact with enzymes and proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It is also believed to interact with other molecules through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide have not been fully studied. However, it has been shown to inhibit the activity of enzymes, and to interact with proteins and other molecules in a manner that can affect their structure and function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide in lab experiments include its low cost, its ability to interact with enzymes and proteins, and its ease of synthesis. The limitations of using 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide in lab experiments include its potential toxicity, its potential for forming unwanted byproducts, and its potential for forming unwanted interactions with other molecules.

Future Directions

Future research directions for 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide include further studies into its mechanism of action, its potential toxicity, its potential for forming unwanted byproducts, and its potential for forming unwanted interactions with other molecules. Additionally, further research into its potential applications in scientific research, such as its use as an inhibitor of enzymes, its use in the study of the structure and function of enzymes, and its use in the study of the binding of small molecules to proteins, is needed. Additionally, further research into its potential use in drug discovery and development, as well as its potential use in the development of new therapeutic strategies, is needed.

Synthesis Methods

The synthesis of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(propan-2-yl)acetamide is typically accomplished through a two-step process, beginning with the synthesis of 4-methylphenyl-6-oxo-1,6-dihydropyrimidine. This molecule is then reacted with propan-2-yl acetamide in the presence of a base to produce the desired compound. The reaction is typically carried out at temperatures between 70-80°C and the reaction time is typically between 1-2 hours.

properties

IUPAC Name

2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11(2)18-15(20)9-19-10-17-14(8-16(19)21)13-6-4-12(3)5-7-13/h4-8,10-11H,9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSZQUDOMMWVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.